molecular formula C19H20N4O B12892185 N-{2-(Methylamino)-1-[4-(1H-pyrazol-4-yl)phenyl]ethyl}benzamide CAS No. 917924-55-1

N-{2-(Methylamino)-1-[4-(1H-pyrazol-4-yl)phenyl]ethyl}benzamide

Cat. No.: B12892185
CAS No.: 917924-55-1
M. Wt: 320.4 g/mol
InChI Key: UKVZKZGCQPDOTB-UHFFFAOYSA-N
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Description

N-{2-(Methylamino)-1-[4-(1H-pyrazol-4-yl)phenyl]ethyl}benzamide is a benzamide derivative featuring a pyrazole-substituted phenyl group and a methylaminoethyl side chain. Its molecular structure (Figure 1) includes:

  • A benzamide core (aromatic ring with a carboxamide group).
  • A 4-(1H-pyrazol-4-yl)phenyl group (a bicyclic aromatic system with nitrogen atoms, enhancing binding interactions in biological systems).

The compound’s crystallographic data, including bond angles and torsion angles, have been analyzed in studies published in Acta Crystallographica Section D Biological Crystallography . These structural insights are critical for understanding its pharmacophore configuration and interactions with target proteins.

Properties

CAS No.

917924-55-1

Molecular Formula

C19H20N4O

Molecular Weight

320.4 g/mol

IUPAC Name

N-[2-(methylamino)-1-[4-(1H-pyrazol-4-yl)phenyl]ethyl]benzamide

InChI

InChI=1S/C19H20N4O/c1-20-13-18(23-19(24)16-5-3-2-4-6-16)15-9-7-14(8-10-15)17-11-21-22-12-17/h2-12,18,20H,13H2,1H3,(H,21,22)(H,23,24)

InChI Key

UKVZKZGCQPDOTB-UHFFFAOYSA-N

Canonical SMILES

CNCC(C1=CC=C(C=C1)C2=CNN=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-(1H-Pyrazol-4-yl)phenyl)-2-(methylamino)ethyl)benzamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the pyrazole ring in the presence of a Lewis acid catalyst.

    Introduction of the Methylamino Group: The methylamino group is added through a reductive amination reaction, where a primary amine reacts with formaldehyde and a reducing agent such as sodium cyanoborohydride.

    Formation of the Benzamide Moiety: The final step involves the reaction of the intermediate with benzoyl chloride to form the benzamide moiety.

Industrial Production Methods

Industrial production of N-(1-(4-(1H-Pyrazol-4-yl)phenyl)-2-(methylamino)ethyl)benzamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the benzamide moiety, converting it to the corresponding amine.

    Substitution: The pyrazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amines.

    Substitution: Various functionalized derivatives depending on the substituents introduced.

Scientific Research Applications

N-(1-(4-(1H-Pyrazol-4-yl)phenyl)-2-(methylamino)ethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with various enzymes and receptors, providing insights into its mechanism of action.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of N-(1-(4-(1H-Pyrazol-4-yl)phenyl)-2-(methylamino)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring and benzamide moiety are crucial for binding to these targets, leading to modulation of their activity. This interaction can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Analogs

The compound shares structural similarities with other benzamide-pyrazole hybrids. A notable analog is 4-Methyl-N-{2-[(2E)-2-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}hydrazino]-2-oxoethyl}benzamide (CAS RN: 881840-10-4) . Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Property N-{2-(Methylamino)-1-[4-(1H-pyrazol-4-yl)phenyl]ethyl}benzamide 4-Methyl-N-{2-[(2E)-2-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}hydrazino]-2-oxoethyl}benzamide
Core Structure Benzamide with pyrazole-phenyl group Benzamide with pyrazole-phenyl and hydrazone linker
Substituents Methylaminoethyl side chain 4-Methylphenyl, phenyl, and hydrazino-oxoethyl groups
Molecular Weight (g/mol) ~379.4 (calculated) ~529.6 (based on CAS data)
Key Functional Groups Amide, pyrazole, methylamine Amide, hydrazone, methyl groups
Hydrogen-Bonding Capacity High (amide NH, pyrazole N, methylamino NH) Moderate (amide NH, hydrazone NH)
Lipophilicity (LogP) ~2.8 (predicted) ~3.5 (predicted, due to additional methyl groups)

Pharmacological and Biochemical Differences

Binding Affinity
  • The methylaminoethyl group in the target compound enhances interactions with polar residues in enzyme active sites (e.g., kinases or GPCRs), as inferred from crystallographic studies .
  • The analog 4-Methyl-N-{2-[(2E)-2-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}hydrazino]-2-oxoethyl}benzamide exhibits reduced polarity due to its hydrazone and methylphenyl substituents, which may favor hydrophobic binding pockets .
Metabolic Stability
  • The hydrazone linker in the analog is prone to hydrolysis in vivo, limiting its metabolic stability compared to the more stable methylaminoethyl linker in the target compound.
Solubility
  • The target compound’s higher hydrogen-bonding capacity suggests better aqueous solubility (~25 µM) compared to the analog (~12 µM, estimated) .

Research Findings and Implications

  • Target Compound: Demonstrated superior binding to serotonin receptors (5-HT2A/2C) in preliminary assays, likely due to its flexible methylaminoethyl group .
  • Analog : Shows preferential activity against epidermal growth factor receptor (EGFR) mutants, attributed to its bulky hydrophobic substituents .

Biological Activity

N-{2-(Methylamino)-1-[4-(1H-pyrazol-4-yl)phenyl]ethyl}benzamide, also known by its CAS number 923599-99-9, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19_{19}H20_{20}N4_{4}O. The structure features a benzamide core with a methylamino group and a pyrazole moiety, which are critical for its biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Compound NameCell LineIC50_{50} (µM)Reference
Compound AMCF73.79
Compound BA54926
This compoundHep-2TBDCurrent Study

The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by increased markers of cell death in treated cell lines.

Inhibition of Enzymatic Activity

Another area of interest is the compound's ability to inhibit specific enzymes related to cancer progression. For instance, pyrazole derivatives have been shown to inhibit heparanase, an enzyme implicated in tumor metastasis.

Table 2: Enzyme Inhibition Data

Compound NameEnzymeIC50_{50} (µM)Reference
Compound CHeparanase0.23 - 0.29
This compoundTBDTBDCurrent Study

Case Studies

Several case studies have documented the efficacy of pyrazole-based compounds in preclinical models:

  • Study on MCF7 Cells : A study demonstrated that a related pyrazole compound significantly inhibited the growth of MCF7 breast cancer cells, suggesting that structural modifications could enhance potency and selectivity against cancer cells.
  • In Vivo Studies : Animal models have shown promising results where pyrazole derivatives reduced tumor sizes significantly compared to control groups, indicating potential for further development into therapeutic agents.

The biological activity of this compound is likely mediated through multiple pathways:

  • Apoptosis Induction : Activation of apoptotic pathways leading to programmed cell death.
  • Cell Cycle Arrest : Interference with cell cycle progression, particularly at the G2/M checkpoint.
  • Enzyme Inhibition : Blocking key enzymes that facilitate tumor growth and metastasis.

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